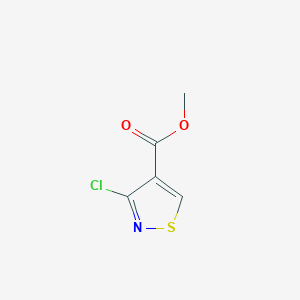

3-Chloro-isothiazole-4-carboxylic acid methyl ester

Description

Properties

Molecular Formula |

C5H4ClNO2S |

|---|---|

Molecular Weight |

177.61 g/mol |

IUPAC Name |

methyl 3-chloro-1,2-thiazole-4-carboxylate |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)3-2-10-7-4(3)6/h2H,1H3 |

InChI Key |

YBULYFAPHGZDLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSN=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-isothiazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-aminothiophene with carbon disulfide and methyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-isothiazole-4-carboxylic acid methyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-isothiazole-4-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the chloro group.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Alcohols.

Scientific Research Applications

3-Chloro-isothiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: It has been investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-isothiazole-4-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the ester functionality allows it to form specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isothiazole Derivatives

Ethyl 3-Methyl-1,2-thiazole-4-carboxylate (CAS: 15901-51-6)

- Structural Differences : Replaces the 3-chloro substituent with a methyl group and uses an ethyl ester instead of methyl.

- Reactivity : The methyl group at the 3-position is electron-donating, reducing electrophilic substitution reactivity compared to the electron-withdrawing chlorine in the target compound. The ethyl ester may exhibit slower hydrolysis kinetics than the methyl ester due to steric hindrance.

- Applications : Primarily used in organic synthesis for building block diversification, though less reactive in halogen-mediated coupling reactions .

Isoxazole Derivatives

3-(2,6-Dichlorophenyl)isoxazole-4-carboxylic Acid Methyl Ester (Compound 71, CAS: Not provided)

- Structural Differences : Features an isoxazole core (oxygen instead of sulfur) with a dichlorophenyl substituent at the 3-position.

- Reactivity : The oxygen atom in isoxazole increases ring polarity, enhancing solubility in polar solvents compared to isothiazole. The dichlorophenyl group introduces steric bulk, limiting accessibility for nucleophilic attacks.

- Synthetic Utility : Demonstrated in asymmetric synthesis of 2-isoxazolines via cycloaddition reactions, a pathway less common in isothiazole systems .

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate (CAS: 2006277-45-6)

Indazole and Other Heterocyclic Derivatives

Methyl 3-Iodo-1-methyl-1H-indazole-4-carboxylate (CAS: L020175)

- Structural Differences : Indazole core with iodine at the 3-position and a methylated nitrogen.

- Reactivity : The iodine atom offers superior leaving-group capability in Ullmann or Suzuki couplings compared to chlorine. The indazole ring’s fused aromatic system enhances stability but reduces ring strain compared to isothiazole.

- Applications : Critical in synthesizing kinase inhibitors and radiopharmaceuticals due to iodine’s isotopic versatility .

Key Comparative Data

Biological Activity

3-Chloro-isothiazole-4-carboxylic acid methyl ester (CIM) is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a chloro group and an isothiazole ring, has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of CIM, including its antimicrobial properties, anticancer effects, and interactions with various biological targets.

- Molecular Formula : CHClNOS

- Molecular Weight : 177.609 g/mol

- Structure : The compound features a chloro substituent on the isothiazole ring and a carboxylic acid methyl ester group, contributing to its reactivity and biological activity.

Antimicrobial Properties

CIM exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with bacterial enzymes and disruption of cellular processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Mycobacterium tuberculosis | Moderate activity |

Anticancer Activity

Research indicates that CIM may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results.

| Cell Line | IC (µg/mL) | Reference |

|---|---|---|

| A-431 (Skin Cancer) | 1.61 ± 1.92 | |

| HT29 (Colorectal Cancer) | 1.98 ± 1.22 | |

| MCF-7 (Breast Cancer) | Not specified |

The biological activity of CIM is attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This allows it to interact with various biological targets, including enzymes involved in metabolic pathways.

Interaction with Enzymes

CIM has shown potential in inhibiting key enzymes relevant in disease processes:

- Cyclooxygenases (COX-1 and COX-2) : These enzymes are involved in inflammation and pain pathways.

- Lipoxygenase (5-LOX) : Associated with inflammatory responses.

These interactions suggest that CIM may have applications in treating inflammatory diseases as well as cancer.

Study on Antimicrobial Activity

A study published in 2020 demonstrated the effectiveness of CIM against Staphylococcus aureus. The compound was found to disrupt the bacterial cell wall synthesis, leading to cell lysis at concentrations as low as 10 µg/mL, showcasing its potential as an antibiotic agent.

Study on Anticancer Effects

In another study focusing on cancer cell lines, CIM exhibited cytotoxic effects with an IC value of 1.61 µg/mL against A-431 cells. The study utilized MTT assays to assess cell viability and indicated that CIM could induce apoptosis through mitochondrial pathways.

Q & A

Basic: What are the key synthetic routes for 3-chloro-isothiazole-4-carboxylic acid methyl ester, and how can purity be optimized?

The synthesis typically involves two primary routes:

- Esterification of 3-chloro-isothiazole-4-carboxylic acid : React the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or via a coupling agent like DCC/DMAP. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove unreacted acid and byproducts .

- Nucleophilic substitution : Starting from 3-chloro-isothiazole-4-carbonyl chloride, react with sodium methoxide in anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in 2:1 hexane/ethyl acetate) and isolate using vacuum distillation .

Purity Optimization : Use recrystallization (ethanol/water) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. NMR (¹H and ¹³C) should confirm ester methyl peaks at ~3.9 ppm (singlet) and 165–170 ppm (carbonyl), respectively .

Advanced: How can reaction conditions be statistically optimized for higher yields in esterification?

Employ Design of Experiments (DOE) to evaluate variables:

- Factors : Reaction temperature (40–80°C), methanol stoichiometry (1.5–3.0 eq.), catalyst concentration (5–15 mol% H₂SO₄).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher temperatures (>60°C) may accelerate esterification but risk decomposition of the isothiazole ring.

- Validation : Confirm optimal conditions (e.g., 65°C, 2.5 eq. MeOH, 10 mol% H₂SO₄) with triplicate runs. Yields >85% are achievable with <5% residual acid .

Basic: What spectroscopic techniques are essential for structural confirmation?

- ¹H NMR : Key signals include the ester methyl group (δ 3.7–3.9 ppm, singlet) and isothiazole ring protons (δ 7.2–8.1 ppm, coupling patterns depend on substitution).

- ¹³C NMR : Ester carbonyl at δ 165–170 ppm, isothiazole carbons (δ 120–150 ppm), and methyl carbon at δ 50–55 ppm.

- IR : Strong ester C=O stretch at ~1700–1750 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 192.02 (C₆H₆ClNO₂S) .

Advanced: How to resolve contradictions in reported biological activity data for isothiazole derivatives?

- Assay Design : Standardize protocols (e.g., MIC assays for antimicrobial activity using Staphylococcus aureus ATCC 25923). Control variables: solvent (DMSO concentration ≤1%), incubation time (24–48 hrs).

- SAR Analysis : Compare substituent effects. For example, the chloro group at position 3 may enhance antifungal activity (e.g., against Candida albicans) but reduce solubility. Use logP calculations (e.g., ClogP ~1.5) to correlate hydrophobicity with membrane penetration .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for enzyme inhibition) and apply statistical tests (ANOVA) to identify outliers or methodological biases .

Basic: What analytical methods are suitable for quantifying impurities in the compound?

- HPLC-DAD : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 220 nm; retention time for the parent compound is ~8.2 min.

- LC-MS : Identify byproducts (e.g., hydrolyzed acid or dimerization products) via exact mass (e.g., m/z 176.98 for 3-chloro-isothiazole-4-carboxylic acid).

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability during storage .

Advanced: How to study the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reactions (e.g., with piperidine in THF) using in-situ FTIR to track carbonyl group consumption. Fit data to a second-order rate equation.

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity. The chloro group at position 3 directs nucleophiles to position 4 due to electron-withdrawing effects.

- Isolation of Intermediates : Trap intermediates (e.g., Meisenheimer complexes) at low temperatures (-78°C) for characterization via X-ray crystallography .

Basic: How to design a stability study under varying storage conditions?

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze samples at 0, 1, 3, and 6 months via HPLC.

- Degradation Pathways : Hydrolysis of the ester group (major pathway in acidic/basic conditions) and photolytic cleavage of the C-Cl bond. Use mass spectrometry to identify degradation products .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Bioavailability : ~50% (moderate due to ester hydrolysis).

- BBB Permeability : Low (logBB < -1.0).

- CYP450 Interactions : Likely substrate for CYP3A4 (docking simulations with Autodock Vina).

- Metabolite Prediction : GLORYx predicts primary metabolites as the carboxylic acid and glutathione adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.